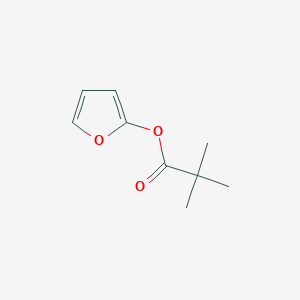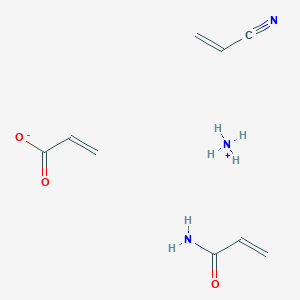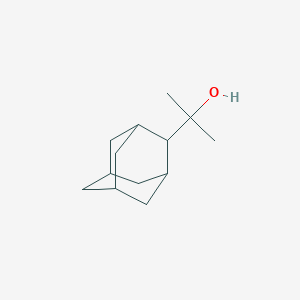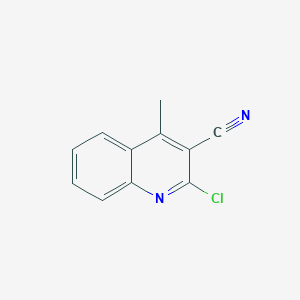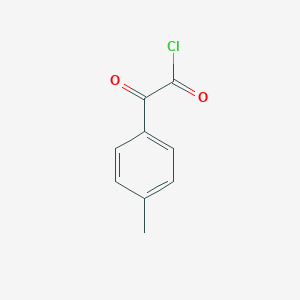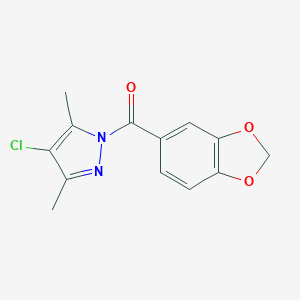
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole, commonly known as BDP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a pyrazole-based compound that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mecanismo De Acción
The exact mechanism of action of BDP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
BDP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, as well as the activity of certain enzymes, such as COX-2. Additionally, BDP has been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDP in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of inflammation and tumor growth, as well as to develop potential treatments for these diseases. However, one of the limitations of using BDP in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling BDP to avoid any adverse effects.
Direcciones Futuras
There are many potential future directions for research on BDP. One area of research could be focused on optimizing the synthesis method for BDP to improve its yield and purity. Additionally, further studies could be conducted to better understand the mechanism of action of BDP and to identify potential new targets for its use. Finally, clinical trials could be conducted to evaluate the efficacy and safety of BDP as a potential treatment for inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis method for BDP involves the condensation of 5-hydroxy-1,3-benzodioxole-4-carboxylic acid with 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure BDP.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential use in treating various diseases. It has been found to exhibit anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma. Additionally, BDP has been found to have anti-tumor properties, making it a potential candidate for treating cancer.
Propiedades
Número CAS |
108132-61-2 |
|---|---|
Nombre del producto |
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole |
Fórmula molecular |
C13H11ClN2O3 |
Peso molecular |
278.69 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl-(4-chloro-3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C13H11ClN2O3/c1-7-12(14)8(2)16(15-7)13(17)9-3-4-10-11(5-9)19-6-18-10/h3-5H,6H2,1-2H3 |
Clave InChI |
FQNSBGQWWPBWEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)Cl |
SMILES canónico |
CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)Cl |
Otros números CAS |
108132-61-2 |
Sinónimos |
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



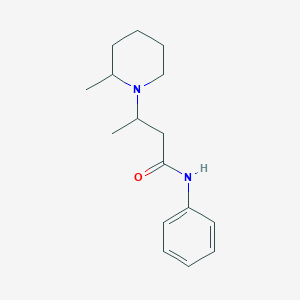
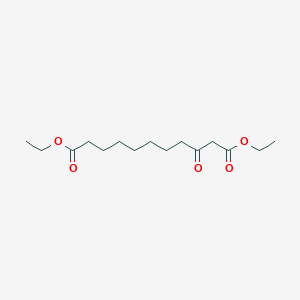
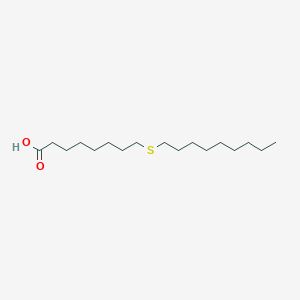
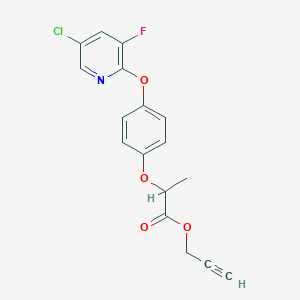
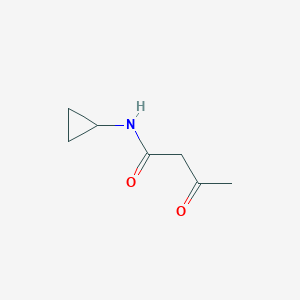
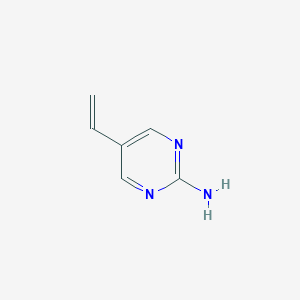
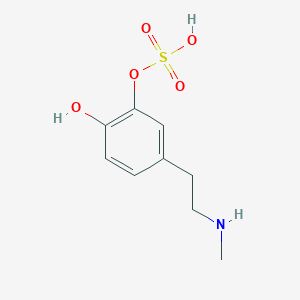
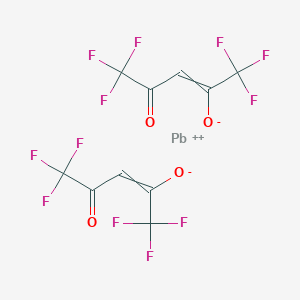
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)
